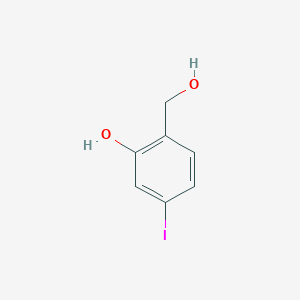
2-(Hydroxymethyl)-5-iodophenol
Descripción general
Descripción
The hydroxymethyl group is a functional group consisting of a methylene bridge bonded to a hydroxyl group . This makes the hydroxymethyl group an alcohol . The iodophenol part suggests that this compound is a type of phenol, which is a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group.
Synthesis Analysis
While specific synthesis methods for “2-(Hydroxymethyl)-5-iodophenol” were not found, similar compounds such as tris(hydroxymethyl)aminomethane have been synthesized through various methods .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be influenced by the presence of the hydroxymethyl and iodophenol groups. For instance, the hydroxymethyl group is known to influence properties such as hardness, topography, and hydrophilicity .Aplicaciones Científicas De Investigación
Infrared Spectrum and Stability Analysis
Research conducted by Nagata et al. (2004) explored the infrared spectrum of 2-hydroxyphenyl, produced from 2-iodophenol, highlighting its less stability compared to phenoxyl. This study provides insights into the chemical behavior and spectrum properties of compounds related to 2-(Hydroxymethyl)-5-iodophenol, which are significant in the field of chemical physics (Nagata et al., 2004).
DNA Base Modification and Epigenetics
Dai et al. (2011) discuss the synthesis of phosphoramidites from 5-iodo-2'-deoxyuridine, relevant to the study of DNA base modifications in epigenetics. This research is vital for understanding the roles of such modifications in gene activity and nuclear reprogramming (Dai et al., 2011).
Chemiluminescence in Peroxidase-Catalyzed Reactions
Kuroda et al. (2000) investigated the enhancement of peroxidase-catalyzed chemiluminescence reactions using phenolic compounds, including 4-iodophenol. Such studies are significant in analytical chemistry for the development of sensitive detection methods (Kuroda et al., 2000).
Antioxidant Activity and Food Chemistry
Chen et al. (2014) examined the formation of 5-(hydroxymethyl)furan-2-carbaldehyde during the hydrolysis of phenolics in plant foods. This study is relevant to food chemistry, particularly in understanding the antioxidant activities and chemical transformations in plant-based foods (Chen et al., 2014).
Electrochemical Biosensing and DNA Hydroxymethylation
Zhou et al. (2015) developed an electrochemical biosensor for DNA hydroxymethylation detection, a field crucial for understanding epigenetic modifications in mammals. This research contributes to the development of sensitive and selective methods for DNA analysis (Zhou et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(hydroxymethyl)-5-iodophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUQDFDJCPQKKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


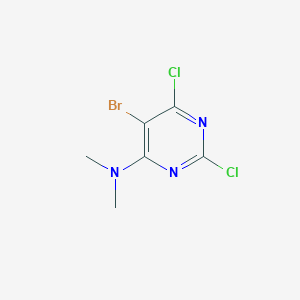

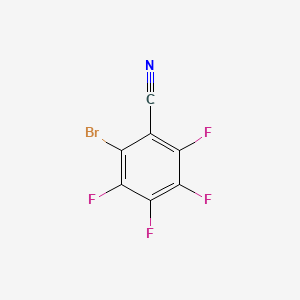
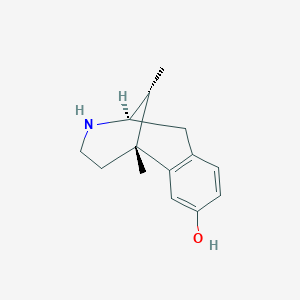
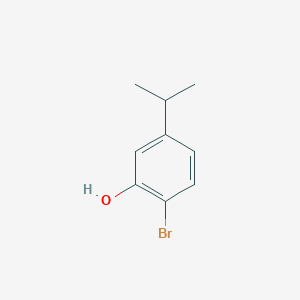
![(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B3245123.png)
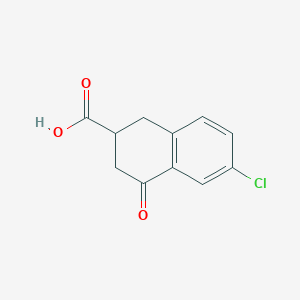
![[2-(4-Methoxyphenoxy)phenyl]amine hydrochloride](/img/structure/B3245128.png)
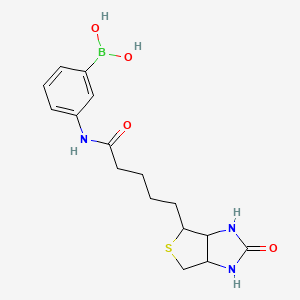
![Imidazo[1,2-b]pyridazine-3,6-diamine](/img/structure/B3245131.png)
![4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-difluorooxolan-2-one](/img/structure/B3245139.png)
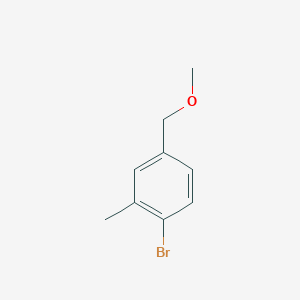
![1,2-Pyrrolidinedicarboxylic acid, 3-[(dimethylamino)methylene]-4-oxo-, bis(1,1-dimethylethyl) ester, [S-(E)]-](/img/structure/B3245160.png)